molecular formula C4H8BNO3 B14155644 [(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid

[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid

Cat. No.: B14155644
M. Wt: 128.92 g/mol
InChI Key: COFYCJNFQNVBGO-WJPDYIDTSA-N
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Description

[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid typically involves the reaction of a suitable boronic acid derivative with a methoxyimino compound under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.

    Reduction: The compound can be reduced to form different boron-containing species.

    Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while substitution reactions can produce a variety of functionalized boronic acid derivatives.

Scientific Research Applications

[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acids and boronate esters, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their substituents and overall structure.

Uniqueness

[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid is unique due to its methoxyimino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other boronic acids may not be as effective .

Properties

Molecular Formula

C4H8BNO3

Molecular Weight

128.92 g/mol

IUPAC Name

[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid

InChI

InChI=1S/C4H8BNO3/c1-9-6-4-2-3-5(7)8/h2-4,7-8H,1H3/b3-2+,6-4+

InChI Key

COFYCJNFQNVBGO-WJPDYIDTSA-N

Isomeric SMILES

B(/C=C/C=N/OC)(O)O

Canonical SMILES

B(C=CC=NOC)(O)O

Origin of Product

United States

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